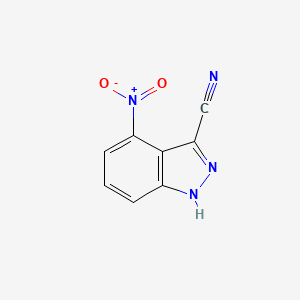

4-Nitro-1H-indazole-3-carbonitrile

Description

Properties

IUPAC Name |

4-nitro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-4-6-8-5(10-11-6)2-1-3-7(8)12(13)14/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHFZCRAUODOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737401 | |

| Record name | 4-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260386-34-2 | |

| Record name | 4-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 1h Indazole 3 Carbonitrile and Analogous Indazole Scaffolds

Foundational Synthetic Routes to the Indazole Nucleus

The construction of the 1H-indazole core is the initial and crucial phase in the synthesis of 4-Nitro-1H-indazole-3-carbonitrile. Various classical and modern synthetic methods have been developed for this purpose, with cyclization reactions and palladium-catalyzed approaches being particularly prominent.

Cyclization Reactions for 1H-Indazole Formation

Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the 1H-indazole scaffold. These methods typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring.

One common approach involves the reaction of 2-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.com For instance, o-fluorobenzaldehyde can react with O-methyl hydroxylamine (B1172632) hydrochloride and potassium carbonate to form an oxime intermediate, which upon heating with excess hydrazine, cyclizes to yield 1H-indazole. chemicalbook.com Another pathway utilizes the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to ring closure involving the methyl group to form 1H-indazole. chemicalbook.com

More recent developments include electrochemical methods. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to synthesize a variety of 1H-indazole derivatives in moderate to good yields. rsc.org This method offers a sustainable approach to C–N bond formation. rsc.org Additionally, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives provides a mild and efficient route to indazoles with broad functional group tolerance. organic-chemistry.org

The Davis-Beirut reaction is another notable cyclization method. It involves the reaction of a nitro-o-toluidine with a base to form the corresponding indazole. This reaction is particularly relevant for the synthesis of nitro-substituted indazoles.

| Starting Material | Reagents | Product | Key Features |

| 2-Fluorobenzaldehyde | Hydrazine hydrate (B1144303) | 1H-Indazole | Two-step process via an oxime intermediate. chemicalbook.com |

| o-Toluidine | NaNO2, Acetic Acid | 1H-Indazole | Diazotization followed by cyclization. chemicalbook.com |

| Arylhydrazones | Electrochemical Oxidation | 1H-Indazoles | Sustainable, radical-mediated cyclization. rsc.org |

| 2-Aminophenones | Hydroxylamine derivatives | Indazoles | Metal-free, one-pot synthesis. organic-chemistry.org |

Palladium-Catalyzed Approaches in Indazole Synthesis

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles, offering high efficiency and functional group tolerance. These methods often involve intramolecular or intermolecular C-N or C-C bond formations.

A notable example is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org This method allows for the synthesis of various 2-aryl-2H-indazoles and involves the cyclization of the hydrazine derivative, followed by spontaneous dehydrogenation. organic-chemistry.org The reaction conditions are typically mild, using a palladium catalyst like Pd(OAc)2 with a suitable ligand such as dppf. organic-chemistry.org

Another innovative approach is the palladium-catalyzed benzannulation of pyrazoles with alkynes. nih.govacs.org This method constructs the indazole ring by reacting the C-H bonds of a pyrazole with an internal alkyne, offering a convergent strategy to substituted indazoles. nih.govacs.org This technique has been utilized to create fluorescent tetraarylindazoles. nih.govacs.org

Palladium catalysis is also crucial for the functionalization of pre-formed indazole rings. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are used to introduce aryl groups at various positions of the indazole nucleus, including the C3 and C7 positions. mdpi.comnih.gov This is particularly useful for creating a diverse library of indazole derivatives.

| Reaction Type | Starting Materials | Catalyst System | Product | Reference |

| Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)2/dppf | 2-Aryl-2H-indazoles | organic-chemistry.org |

| Benzannulation | Pyrazoles, Internal Alkynes | Pd(OAc)2, Cu(OAc)2·H2O | Substituted Indazoles | nih.govacs.org |

| Direct C3-Arylation | 1H-Indazole, Aryl Halides | Pd(OAc)2, PPh3 | C3-Arylated 1H-Indazoles | mdpi.com |

| Suzuki-Miyaura Coupling | Halogenated Indazoles, Boronic Acids | Pd Catalyst | Arylated Indazoles | nih.govmdpi.com |

Strategic Introduction of the Carbonitrile Functionality at the C3-Position

The introduction of a carbonitrile (cyano) group at the C3-position of the indazole ring is a key step in the synthesis of the target compound. This functional group is not only a component of the final structure but also a versatile synthetic handle for further transformations.

Cyanation Reactions in Heterocyclic Synthesis

Several methods exist for the introduction of a nitrile group onto a heterocyclic core. For indazoles, direct C-H cyanation or the conversion of a C3-halogenated indazole are common strategies.

Visible-light photoredox catalysis has enabled the direct C3-H cyanomethylation of 2H-indazoles using bromoacetonitrile (B46782) as the cyanomethyl radical source. nih.govacs.org This method is efficient, proceeds under mild conditions, and tolerates a wide range of functional groups. nih.govacs.org Another approach involves the palladium- or copper-catalyzed cyanation of 3-halogenated indazoles. rsc.org This method is effective but requires the prior installation of a halogen atom at the C3-position.

Direct C–H cyanation of arenes, including nitrogen-containing heterocycles like N-methylindazole, has been achieved using organic photoredox catalysis. scispace.com This reaction can lead to a mixture of isomers, with cyanation occurring at both the C3 and C7 positions. scispace.com

Nitrile Group as a Versatile Synthon in Complex Molecule Construction

The nitrile group is a highly valuable synthon in organic synthesis due to its ability to be converted into a variety of other functional groups. nih.govscirp.org This versatility is particularly useful in the construction of complex molecules.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into an aldehyde. nih.govrsc.org It can also participate in cycloaddition reactions to form various heterocyclic rings like tetrazoles. This reactivity makes the nitrile group a strategic element in the design of synthetic routes for complex drug candidates and functional materials.

For example, α-heteroatom nitriles can act as trianion synthons in double alkylation and reductive cyclization reactions to construct spirocyclic heterocycles. nih.gov Nitrilium ions, generated from nitriles, are also powerful intermediates for the synthesis of N-heterocycles. vu.nl In the context of this compound, the nitrile group can be a precursor to other functionalities if further derivatization is desired.

Regioselective Nitration Strategies at the C4-Position of the Indazole System

The final key transformation in the synthesis of this compound is the regioselective introduction of a nitro group at the C4-position of the indazole ring. The position of nitration is influenced by the existing substituents on the indazole nucleus and the reaction conditions.

The nitration of indazoles typically occurs on the benzene ring. The directing effects of the substituents already present on the ring are crucial for achieving regioselectivity. For an unsubstituted 1H-indazole, nitration often leads to a mixture of products, with the 5-nitro and 3-nitro isomers being common.

To achieve selective nitration at the C4-position, a directing group at a neighboring position is often necessary. For instance, the synthesis of 4-nitro-1H-indazole has been reported starting from 2-methyl-3-nitroaniline (B147196), which undergoes cyclization to form the desired product. sci-hub.se

In some cases, the presence of other substituents can influence the regioselectivity of nitration. For example, the nitration of 6-methyl-1H-indazole with concentrated nitric acid in sulfuric acid at low temperatures yields 6-methyl-5-nitro-1H-indazole, where the methyl group directs the nitration to the adjacent position. Achieving nitration specifically at the C4-position in a pre-functionalized indazole, such as one bearing a C3-carbonitrile group, can be challenging and may require careful optimization of reaction conditions or the use of protecting groups to block other reactive sites.

A study on the bromination of 4-substituted NH-free indazoles demonstrated that halogenation can occur regioselectively at the C7 position. nih.gov While this is not nitration, it highlights how substituents on the indazole ring direct further functionalization. The electronic properties of the C4-substituent were shown to influence the outcome of the reaction. nih.gov

It is important to note that direct nitration of an indazole already bearing a C3-carbonitrile group might be complicated by the electron-withdrawing nature of the nitrile, which can deactivate the ring towards electrophilic substitution. Therefore, the order of synthetic steps is critical. It may be more feasible to introduce the nitro group at an earlier stage, for example, by starting with a pre-nitrated precursor like a nitro-o-toluidine derivative, and then subsequently building the indazole ring and introducing the carbonitrile group.

Direct Aromatic Nitration Methodologies

The introduction of a nitro group onto an existing indazole framework, known as direct aromatic nitration, is a primary method for synthesizing nitroindazoles. The position of nitration on the indazole ring is highly dependent on the reaction conditions and the nature of substituents already present on the ring.

The nitration of unsubstituted 1H-indazole in a mixed acid system of nitric and sulfuric acid typically yields 5-nitro-1H-indazole as the major product. However, altering the reaction medium can change this regioselectivity. For instance, conducting the nitration in acetic acid can favor the formation of 3-nitro-1H-indazole.

For the synthesis of the target compound, This compound , the direct nitration of the precursor 1H-indazole-3-carbonitrile is the most straightforward approach. The synthesis of this precursor is well-documented, often starting from 3-iodo-1H-indazole via a palladium-catalyzed cyanation reaction. orgsyn.org This reaction uses a cyanide source, such as potassium ferrocyanide, which is less toxic than other cyanide reagents like KCN or NaCN. orgsyn.org

Table 1: Example of Palladium-Catalyzed Cyanation for Precursor Synthesis orgsyn.org

| Reactant | Reagents | Catalyst System | Solvent | Conditions | Yield |

|---|

Once 1H-indazole-3-carbonitrile is obtained, it can be subjected to nitration. The directing effects of the fused benzene ring and the pyrazole moiety, along with the electron-withdrawing cyano group at position 3, will influence the position of the incoming nitro group. While specific conditions for the 4-position nitration of this exact substrate are not widely published, analogous reactions provide insight. For example, the nitration of 1H-indazole-3-carboxylic acid with fuming nitric acid leads to 5-nitro-1H-indazole-3-carboxylic acid. To achieve nitration at the 4-position, specific reagents and conditions that favor this isomer would be required, potentially involving different nitrating agents or protecting group strategies to block more reactive sites.

Indirect Routes for Nitro Group Incorporationjocpr.com

Indirect routes offer an alternative strategy where the nitro group is part of the starting material before the indazole ring is formed. This approach can provide better control over regioselectivity, delivering specific isomers that may be difficult to obtain through direct nitration. jocpr.com

A common indirect method involves the cyclization of a pre-nitrated precursor. For the synthesis of This compound , a plausible indirect route would start with a 2-substituted-3-nitrobenzonitrile. For example, a reaction sequence starting from 2-methyl-3-nitroaniline can lead to the formation of 4-nitro-1H-indazole. sci-hub.sechemicalbook.com A similar strategy could be envisioned where a suitable ortho-substituted 3-nitrobenzonitrile (B78329) undergoes cyclization to form the desired this compound.

Another powerful indirect method is the diazotization of ortho-alkylanilines followed by cyclization. chemicalbook.com The synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitro-aniline is a prime example of this type of reaction. chemicalbook.com Here, the aniline (B41778) is treated with a nitrosating agent like sodium nitrite in an acidic medium, which then cyclizes to form the indazole ring.

Table 2: Example of Indirect Synthesis of a Nitroindazole chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

This foundational approach can be adapted. For instance, starting with a precursor like 2-amino-6-nitro-toluene, one could introduce the cyano group at the methyl position before or after cyclization to arrive at the target molecule.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of complex molecules like substituted indazoles can be approached through two main strategic pathways: linear and convergent synthesis.

For a molecule like This compound , a linear approach might involve synthesizing the 1H-indazole-3-carbonitrile precursor and then performing a nitration reaction. A convergent approach could involve synthesizing a nitrated benzene fragment and a pyrazole fragment separately, and then coupling them to form the final indazole ring.

Stepwise Elaboration Strategies for Multi-Functionalized Systems

Stepwise elaboration is fundamental to linear synthesis, where functional groups are introduced or modified one at a time. This allows for precise control over the final structure. For example, the synthesis of various N-substituted indazole-3-carboxamides demonstrates a clear stepwise process. jocpr.com

Esterification: 1H-Indazole-3-carboxylic acid is converted to its methyl ester.

Hydrazide formation: The ester is reacted with hydrazine hydrate to form 1H-indazole-3-carboxylic acid hydrazide.

Amide Coupling: The hydrazide is coupled with various substituted aryl acids to yield the final products. jocpr.com

This methodical approach allows for the creation of a library of compounds from a common intermediate, systematically exploring how different functional groups affect the molecule's properties.

One-Pot Synthetic Approaches for Complex Heterocyclesgrafiati.com

For example, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been shown to be effective, providing moderate to good yields. nih.gov Another approach involves the reductive coupling of N-alkyl-6-nitroindazoles with 2,5-hexadione to produce 6-pyrrolyl-N-alkyl-indazoles in a single pot. researchgate.net These methods highlight the potential for developing an efficient one-pot synthesis for This compound , possibly by combining the cyclization and nitration steps or by using a multicomponent reaction strategy.

Green Chemistry Principles in the Synthesis of Indazole Derivativesgrafiati.comacs.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. biojournals.us These principles are increasingly being applied to the synthesis of pharmaceuticals and other complex organic molecules, including indazole derivatives. mdpi.com

Key green chemistry strategies applicable to indazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol.

Alternative Energy Sources: Utilizing microwaves or ultrasonic irradiation can lead to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. mdpi.com

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. This includes metal-catalyzed reactions that improve atom economy and biocatalysis, which employs enzymes in green media like water. mdpi.com

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly good for improving atom economy.

Safer Reagents: Replacing toxic and hazardous reagents with safer alternatives. A notable example is the use of potassium ferrocyanide instead of highly toxic potassium or sodium cyanide for cyanation reactions. orgsyn.org Another is the use of bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) as a solid, stable, and less corrosive nitrating agent, avoiding the need for concentrated sulfuric and nitric acids. researchgate.net

Recent research has demonstrated the metal-free, visible-light-induced synthesis of indazoles, showcasing a highly sustainable approach that avoids noble metals and harsh reagents. acs.org Such methodologies represent the future direction for the synthesis of compounds like This compound .

Advanced Functionalization Strategies for 4 Nitro 1h Indazole 3 Carbonitrile

Transformations of the Nitro Group on the Indazole Scaffold

The nitro group on the indazole ring is a versatile handle for synthetic modifications. Its strong electron-withdrawing nature significantly influences the reactivity of the entire heterocyclic system. ontosight.ai

Reduction of Nitro to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast chemical space for further derivatization. This conversion is crucial for the synthesis of many biologically active indazole derivatives. A common method for this reduction involves the use of iron in the presence of an acid, such as acetic acid. This method was employed in the synthesis of urea-based N-1-(2-aminoethylindazoles), where 4-nitro-1H-indazole was reduced to the corresponding 4-amino derivative. sci-hub.se Other reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are also frequently utilized for the reduction of nitroindazoles. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Table 1: Reagents for the Reduction of Nitroindazoles

| Reagent | Conditions | Product |

| Iron (Fe), Acetic Acid | Heating | 4-Amino-1H-indazole-3-carbonitrile |

| Tin(II) Chloride (SnCl2), HCl | Room Temperature | 4-Amino-1H-indazole-3-carbonitrile |

| Hydrogen (H2), Pd/C | Atmospheric or elevated pressure | 4-Amino-1H-indazole-3-carbonitrile |

The resulting 4-amino-1H-indazole-3-carbonitrile is a valuable intermediate. The newly formed amino group can undergo a wide array of reactions, including acylation, alkylation, arylation, and diazotization, leading to the generation of diverse libraries of indazole-based compounds.

Other Synthetic Transformations Involving the Nitro Moiety

Beyond reduction, the nitro group on the indazole scaffold can participate in other synthetic transformations. While direct nucleophilic aromatic substitution (SNA) of the nitro group is challenging, its strong electron-withdrawing effect activates the aromatic ring towards nucleophilic attack at other positions. For instance, in related nitro-heterocyclic systems, the nitro group can be displaced by nucleophiles under specific conditions, although this is less common for nitroindazoles.

Reactivity and Derivatization of the Carbonitrile Group at the C3-Position

The carbonitrile (cyano) group at the C3-position of the indazole ring is another key functional handle that allows for a wide range of chemical modifications.

Hydrolysis and Amidation of Nitriles

The hydrolysis of the nitrile group to a carboxylic acid or an amide is a common and important transformation. Acidic or basic hydrolysis of 4-nitro-1H-indazole-3-carbonitrile can yield 4-nitro-1H-indazole-3-carboxylic acid or 4-nitro-1H-indazole-3-carboxamide, respectively. guidechem.com These derivatives are valuable intermediates for the synthesis of various compounds, including esters and other amide derivatives. For example, 1H-indazole-3-carboxylic acid can be coupled with various amines to produce a library of indazole-3-carboxamides. researchgate.net

Table 2: Hydrolysis and Amidation of 3-Cyanoindazoles

| Reagent | Product |

| H3O+, Heat | 4-Nitro-1H-indazole-3-carboxylic acid |

| H2O2, NaOH | 4-Nitro-1H-indazole-3-carboxamide |

| H2SO4, H2O | 4-Nitro-1H-indazole-3-carboxamide |

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. dalalinstitute.comslideshare.net This reactivity allows for the synthesis of a variety of heterocyclic systems fused to the indazole core. For example, organometallic reagents like Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. The addition of nucleophiles like amines or hydrazines can lead to the formation of amidines or more complex heterocyclic structures. The reaction of nitriles with nucleophiles is a powerful tool for constructing diverse molecular architectures. libretexts.orglibretexts.org

Nitrile as a Bioisostere for Functional Group Replacement in Molecular Design

In medicinal chemistry, the nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl group, a hydroxyl group, or a halogen atom. sioc-journal.cncontinental.edu.penih.gov Bioisosteric replacement is a strategy used to modify the physicochemical properties of a molecule, such as its bioavailability and metabolic stability, while retaining or improving its biological activity. researchgate.net The linear geometry and polar nature of the nitrile group allow it to participate in hydrogen bonding and other polar interactions within a protein's active site. nih.gov In the context of this compound, the nitrile group could be considered a bioisosteric replacement for a carboxylic acid or an amide group, potentially leading to compounds with improved pharmacokinetic profiles. This strategy is widely employed in drug design to fine-tune the properties of lead compounds. nih.gov

Modifications at the N1-Position of the Indazole Ring

The N1-position of the indazole ring is a primary site for chemical modification, offering a versatile handle for introducing a wide array of substituents. The reactivity of the N1- and N2-positions of the indazole core can be influenced by both steric and electronic factors of the substituents on the ring. d-nb.info Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. d-nb.info

N-Alkylation and N-Arylation Reactions

The introduction of alkyl and aryl groups at the N1-position is a fundamental strategy for creating derivatives of this compound. These reactions typically proceed via nucleophilic substitution, where the deprotonated indazole nitrogen attacks an alkyl or aryl halide.

N-Alkylation:

The regioselectivity of N-alkylation is a critical aspect, as reactions can potentially occur at either the N1 or N2 position. thieme-connect.de For many indazole derivatives, the choice of base and solvent system is crucial for controlling the outcome. A common system for achieving high N1 selectivity involves the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). d-nb.info This method has proven effective for a range of substituted indazoles, particularly those with electron-withdrawing groups. d-nb.info While specific studies on this compound are not widely detailed, the synthesis of related compounds like N-1-alkylated 4-nitro-1H-indazole has been reported as a precursor for further reactions. sci-hub.se The presence of a nitro group at the C7 position has been shown to confer excellent N2 regioselectivity, highlighting the influence of substituent positioning on the electronic properties of the indazole core. d-nb.info

The reaction of 1H-indazole-3-carbonitrile with various alkylating agents under specific conditions has been shown to yield N1- and N2-alkylated products. researchgate.net The ratio of these isomers is dependent on the reaction conditions and the nature of the alkylating agent. researchgate.net

N-Arylation:

N-arylation of indazoles can be achieved using various catalytic systems, with copper-catalyzed methods being particularly prevalent. The Chan-Evans-Lam coupling, for instance, provides a pathway for N-arylation using arylboronic acids. mdpi.com Copper-diamine catalyzed N-arylation of indazoles with aryl iodides or bromides has been shown to proceed with excellent regioselectivity for the N1 position (>20:1). acs.org These conditions are generally tolerant of various functional groups, including nitriles, making them potentially applicable to this compound. acs.org Palladium-catalyzed methods have also been developed for the N-arylation of indoles and other heterocycles, which could be adapted for indazoles. nih.gov

Table 1: Representative Conditions for N-Alkylation and N-Arylation of Indazoles This table presents generalized conditions applicable to the indazole scaffold, which can be adapted for this compound.

| Reaction Type | Catalyst/Base | Solvent | Electrophile | Key Features | Citations |

|---|---|---|---|---|---|

| N-Alkylation | NaH | THF | Alkyl Bromide | Promising system for N1-selective alkylation. | d-nb.info |

| N-Alkylation | K₂CO₃ | DMF | Alkyl Halide | Common conditions, may yield mixtures of N1 and N2 isomers. | researchgate.net |

| N-Arylation | CuI / Diamine Ligand | Toluene | Aryl Iodide/Bromide | Good yields and high N1 regioselectivity; tolerates functional groups. | acs.org |

| N-Arylation | Pd(OAc)₂ / Ligand | Various | Aryl Halide | Provides access to C-H arylation, can be controlled for specific positions. | researchgate.net |

Protecting Group Strategies for the N1-H Moiety

In multi-step syntheses, it is often necessary to temporarily block the reactive N1-H position to prevent unwanted side reactions. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Several protecting groups are commonly employed for the indazole nitrogen. google.com The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group. google.comchim.it Protection can be achieved by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. google.com A mild and efficient method for THP protection has been developed using water as a solvent with a surfactant to enhance solubility. researchgate.net

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another effective protecting group for indazoles. researchgate.net It is introduced by reacting the indazole with SEM-chloride and is known for its stability under various conditions, including those involving organolithium reagents. researchgate.net

For specific applications, other protecting groups may be considered. For example, the reaction of indazoles with formaldehyde (B43269) in aqueous acid can yield (1H-indazol-1-yl)methanol derivatives, which can be seen as a form of protection. acs.org The tert-butoxycarbonyl (Boc) group is also a common N-protecting group in organic synthesis and has been used for indazoles. chim.it

Table 2: Common Protecting Groups for the Indazole N1-Position

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Features | Citations |

|---|---|---|---|---|---|

| Tetrahydropyranyl | THP | 3,4-dihydro-2H-pyran, acid catalyst | Acidic conditions | Widely used, acid-labile. | google.comchim.itresearchgate.net |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | Fluoride sources (e.g., TBAF) or acid | Stable to many reagents, including organolithiums. | researchgate.networktribe.com |

| tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA) or heating | Common in peptide synthesis and general organic synthesis. | chim.it |

| Hydroxymethyl | - | Formaldehyde, aq. HCl | - | Formed by reaction with formaldehyde. | acs.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indazole Scaffolds

Influence of the Indazole Core on Molecular Recognition and Interactions

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net This status is due to its versatile three-dimensional structure and its capacity to engage in a multitude of interactions with biological macromolecules. longdom.orgsamipubco.com The planar geometry of the indazole core allows it to fit effectively into the binding pockets of many proteins, including enzymes and receptors. samipubco.com

The nitrogen atoms within the pyrazole ring are pivotal for molecular recognition. They can function as both hydrogen bond donors and acceptors, facilitating strong, directional interactions that anchor the ligand within a target's binding site. samipubco.com Furthermore, the ten π-electrons of the aromatic system enable favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. samipubco.com This structural adaptability has made indazole derivatives prominent candidates in the development of inhibitors for various kinases and other enzymes. samipubco.comrsc.org The core's ability to be functionalized at multiple positions allows for the fine-tuning of its pharmacological profile. samipubco.com

Impact of C4-Nitro Substitution on Ligand-Target Binding Modes

The introduction of a nitro (NO₂) group at the C4 position of the indazole ring profoundly influences the electronic and steric properties of the molecule, thereby affecting its ligand-target binding. The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects. This withdrawal of electron density significantly alters the charge distribution across the indazole scaffold, enhancing its electrophilic character. nih.gov

This electronic modification can have several consequences for binding:

Enhanced Polar Interactions: The reduced electron density on the indazole ring can strengthen interactions with electron-rich residues in a binding pocket. The nitro group itself, with its partial negative charges on the oxygen atoms, can act as a strong hydrogen bond acceptor.

Modulation of Acidity: The electron-withdrawing nature of the C4-nitro group increases the acidity of the N1-proton of the indazole ring, making it a better hydrogen bond donor.

Dipole Moment: The presence of the nitro group introduces a significant dipole moment, which can influence the molecule's orientation within the electric field of a binding site.

In studies of related substituted heterocycles, nitro groups have been shown to enhance binding affinity compared to less polar or bulkier groups. Research on indazole arylsulfonamides has indicated that methoxy- or hydroxyl-containing groups at the C4 position were potent, suggesting that substitutions at this position are critical for activity. acs.org While direct data on the C4-nitro group in this specific context is limited, the strong electron-withdrawing properties are known to significantly impact binding potency and selectivity in similar scaffolds. researchgate.netacs.org

Role of the C3-Carbonitrile Group in Molecular Interactions and Binding Affinity

The carbonitrile (C≡N) group at the C3 position is a key functional group that contributes significantly to the molecule's binding characteristics. The nitrile group is a linear and relatively small substituent, which can be advantageous for fitting into sterically constrained binding pockets.

Its primary roles in molecular interactions include:

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom of the nitrile group allows it to act as an effective hydrogen bond acceptor, forming interactions with hydrogen bond donors such as the backbone N-H of amino acids or the side chains of residues like serine, threonine, or lysine.

Dipolar Interactions: The carbon-nitrogen triple bond is highly polarized, creating a strong dipole moment that can engage in favorable dipole-dipole interactions within the binding site.

In the context of kinase inhibitors, a nitrile group on an indazole derivative has been shown to improve selectivity by acting as a hydrogen bond acceptor. The fixed, linear geometry of the carbonitrile group can impart a degree of rigidity to the ligand, which can be entropically favorable upon binding. Studies on other molecules have also highlighted the importance of C3 substituents in defining biological activity and binding modes. researchgate.net

Analysis of Ligand-Target Interactions: Hydrogen Bonding, Covalent Interactions, Polar Interactions, and π-π Stacking

The binding of an indazole-based ligand like 4-Nitro-1H-indazole-3-carbonitrile to its biological target is a multifactorial event stabilized by a combination of non-covalent interactions.

| Interaction Type | Potential Contribution from this compound |

| Hydrogen Bonding | The N1-H and N2 atoms of the indazole core can act as hydrogen bond donors and acceptors, respectively. samipubco.com The oxygen atoms of the C4-nitro group and the nitrogen of the C3-carbonitrile group are strong hydrogen bond acceptors. |

| Polar Interactions | The highly polarized C4-NO₂ and C3-C≡N groups create significant local dipoles, leading to strong polar and dipole-dipole interactions with polar residues in the binding site. acs.org |

| π-π Stacking | The aromatic indazole ring system can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. samipubco.comnih.gov |

| Covalent Interactions | While less common for this scaffold, the potential for covalent bond formation exists if the ligand is designed as a covalent inhibitor, targeting a reactive residue like cysteine. However, the specified compound is not inherently designed for this. |

| Hydrophobic Interactions | The benzene portion of the indazole core provides a hydrophobic surface that can interact favorably with nonpolar pockets within the target protein. acs.org |

Theoretical studies on similar indazole derivatives binding to kinases have confirmed the importance of hydrogen bonds with key amino acids in the binding pocket (e.g., Cys919, Glu917) and π-π stacking interactions. nih.gov The interplay of these forces dictates the ligand's binding orientation, affinity, and ultimately, its biological effect.

Strategies for Modulating Selectivity and Binding Affinity through Targeted Structural Modifications

The indazole scaffold serves as a versatile template for medicinal chemists to modulate binding affinity and selectivity through targeted structural modifications. Structure-activity relationship (SAR) studies guide these efforts by revealing how different substituents at various positions impact biological activity. longdom.org

Key strategies include:

Substitution at C5 and C6: Studies have shown that only small groups are well-tolerated at the C5 and C7 positions, while substitutions at the C6 position are often preferred for enhancing potency. acs.org The introduction of various functional groups at the C5 position of indazoles has been a successful strategy for developing multitarget agents, for instance, inhibitors of both cholinesterases and BACE1. tandfonline.com

Modification of the C3-Substituent: The group at the C3 position is crucial for activity. For example, in a series of COX-2 inhibitors, bi-substitution on the C3-aromatic moiety led to the most active derivative. nih.gov This highlights the potential for exploring alternatives to the carbonitrile group to optimize interactions.

N1-Alkylation/Arylation: The N1 position of the indazole ring is a common site for modification. Introducing different substituents can alter solubility, metabolic stability, and steric interactions within the binding pocket. For instance, N1 meta-substituted benzyl (B1604629) groups were found to be the most potent N1-substituents in a series of CCR4 antagonists. acs.org

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can fine-tune properties. For example, the nitro group could be replaced with other electron-withdrawing groups like a sulfone or a trifluoromethyl group to modulate potency and physicochemical properties. Similarly, the carbonitrile could be swapped for other hydrogen bond acceptors like an oxazole (B20620) or an acetyl group.

By systematically applying these strategies, researchers can develop indazole derivatives with optimized potency for a desired target and improved selectivity against off-targets, leading to safer and more effective therapeutic agents. researchgate.net

Future Research Directions in 4 Nitro 1h Indazole 3 Carbonitrile Chemistry

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of functionalized indazoles is a topic of considerable interest. nih.gov While classical methods exist, future research will likely pivot towards more sophisticated and efficient strategies for constructing the 4-Nitro-1H-indazole-3-carbonitrile core. Current research in the broader field of indazole synthesis highlights several promising avenues.

One major direction is the application of transition-metal-catalyzed reactions, which offer high efficiency and regioselectivity. mdpi.com Methodologies involving rhodium (III) and copper catalysts for C-H activation and annulation have proven effective for synthesizing various indazole derivatives, including acylated and N-aryl versions. nih.govmdpi.com Future work could adapt these catalytic systems for the one-step synthesis of the target molecule from simpler, readily available precursors, which would represent a significant improvement in atom economy and a reduction in the number of synthetic steps. For instance, rhodium-catalyzed amination using anthranil (B1196931) as a reagent has been shown to produce bifunctional indazoles in good to excellent yields. nih.gov

Furthermore, metal-free synthesis is an emerging area that aligns with the principles of green chemistry. organic-chemistry.org Developing a one-pot, metal-free reaction, perhaps starting from readily available 2-aminophenones or arylhydrazones, could provide a more sustainable route to this compound and its analogues. organic-chemistry.orgeuropa.eu

Future synthetic strategies will likely focus on:

Catalytic C-H Functionalization: Directly introducing the cyano and nitro groups onto a pre-formed indazole ring or using C-H activation to guide the cyclization process.

One-Pot Tandem Reactions: Designing multi-component reactions where starting materials proceed through several transformations in a single reaction vessel to form the final product, minimizing waste and purification steps. nih.gov

Novel Cyclization Strategies: Exploring new ways to form the N-N bond and the pyrazole (B372694) ring, such as the reductive cyclization of o-nitro-ketoximes or the cyclization of ketimines prepared from o-aminobenzonitriles. researchgate.netresearchgate.net

Advanced Functional Group Interconversions for Scaffold Diversification

The existing nitro and cyano functional groups on the this compound scaffold are key handles for extensive chemical modification. Future research will heavily invest in exploring advanced functional group interconversions (FGIs) to diversify this core structure, leading to libraries of novel compounds for various applications.

The nitro group is particularly versatile. Its selective reduction to an amino group is a primary target for derivatization. This transformation, which has been demonstrated on other indazole scaffolds, opens the door to a plethora of subsequent reactions. acs.org The resulting 4-amino-1H-indazole-3-carbonitrile can be readily converted into amides, sulfonamides, ureas, and carbamates through reactions with corresponding acyl chlorides, sulfonyl chlorides, and isocyanates.

The nitrile group at the C-3 position also offers rich chemistry. It can be:

Hydrolyzed to a carboxylic acid, which can then be converted to esters or amides. The synthesis of 1H-indazole-3-carboxylic acid and its derivatives is a well-established field that can be applied here. semanticscholar.orgresearchgate.net

Reduced to a primary amine (aminomethyl group), providing another site for derivatization.

Converted into a tetrazole ring, a common isostere for carboxylic acids in medicinal chemistry.

The synergy between modifying both the nitro and cyano groups allows for the creation of a highly diverse set of molecules from a single advanced intermediate.

| Starting Group | Reagent/Condition | Resulting Group | Potential Subsequent Reactions |

| 4-Nitro | Fe/HCl or H₂, Pd/C | 4-Amino | Amidation, Sulfonylation, Diazotization, Alkylation |

| 3-Nitrile | H₂O, H⁺/OH⁻ | 3-Carboxylic Acid | Esterification, Amide Coupling |

| 3-Nitrile | LiAlH₄ or H₂/Catalyst | 3-Aminomethyl | Acylation, Schiff Base Formation |

| 3-Nitrile | NaN₃, NH₄Cl | 3-Tetrazole | N-Alkylation |

Application of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. researchgate.net These technologies are expected to play a pivotal role in the future of this compound chemistry.

Reaction Optimization and Prediction: ML models can predict the outcomes of chemical reactions, including yields and selectivity, with high accuracy. mdpi.com For the synthesis and derivatization of this compound, these models can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst, and stoichiometry) without the need for extensive and costly trial-and-error experimentation. This data-driven approach saves time and resources while facilitating the discovery of new reaction conditions. researchgate.net

De Novo Molecular Design: AI can be used to design new molecules based on the this compound scaffold. By learning the relationship between chemical structure and biological activity, generative models can propose novel derivatives with enhanced properties for specific targets, guiding synthetic efforts toward the most promising candidates.

The integration of AI into the research workflow will create a closed-loop system where AI proposes molecules and synthetic routes, automated robotic systems perform the experiments, and the resulting data is fed back to the AI to refine its future predictions. mdpi.com

Synergistic Approaches in Chemical Synthesis, including Chemoenzymatic and Flow Chemistry Methodologies

Combining different synthetic technologies can lead to synergistic effects, offering solutions that are safer, more efficient, and more sustainable than traditional methods.

Flow Chemistry: Continuous flow chemistry is particularly well-suited for reactions that are hazardous or difficult to control in conventional batch reactors. mdpi.com The nitration of aromatic compounds, a key step in many syntheses of nitro-containing molecules, is highly exothermic and often uses dangerous reagents like fuming nitric acid. vapourtec.com Performing such reactions in a flow reactor offers superior heat transfer and precise control over reaction parameters, which significantly enhances safety, minimizes the risk of runaway reactions, and can improve selectivity. europa.euvapourtec.commdpi.com Future research will likely focus on developing a continuous flow process for the synthesis of this compound, enabling safer scale-up and more consistent production. rsc.org

| Feature | Batch Chemistry (Nitration) | Flow Chemistry (Nitration) |

| Safety | Higher risk of thermal runaway and explosions. vapourtec.com | Minimized risk due to small reaction volume and superior heat transfer. europa.eumdpi.com |

| Temperature Control | Difficult to control, potential for hot spots. | Precise and homogenous temperature control. vapourtec.com |

| Reagent Use | Often requires highly concentrated, hazardous acids. vapourtec.com | Can often use less concentrated, safer reagents. vapourtec.com |

| Scalability | Complex and often requires significant process redevelopment. | Simpler to scale by running the system for a longer duration. |

| Reaction Time | Can be lengthy, including slow reagent addition. | Significantly shorter reaction times due to enhanced mixing and heat transfer. mdpi.com |

Chemoenzymatic Synthesis: This approach utilizes the high selectivity of enzymes to perform specific chemical transformations. While the synthesis of the indazole core itself is often dominated by traditional organic chemistry, enzymes could be employed for highly regioselective and stereoselective functional group interconversions on the this compound scaffold. mdpi.com For example, nitroreductases could be used for the selective reduction of the nitro group, or hydrolases could be used for the enantioselective manipulation of ester derivatives. The use of enzymes operates under mild conditions (aqueous environment, neutral pH, room temperature), contributing to a greener synthetic process. organic-chemistry.org The combination of chemical and enzymatic steps offers a powerful strategy for accessing complex and chiral derivatives that would be difficult to obtain using purely chemical methods.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Nitro-1H-indazole-3-carbonitrile, and how can contradictions in spectral data be resolved?

- Answer : Use a combination of FT-IR (to confirm nitrile and nitro group vibrations at ~2250 cm⁻¹ and ~1350 cm⁻¹, respectively) and ¹H/¹³C NMR (to resolve aromatic protons and nitrile carbons). Discrepancies in peak assignments, such as overlapping signals in crowded aromatic regions, can be addressed via 2D NMR (COSY, HSQC) to correlate coupled protons and carbons . For crystallographic validation, SHELXL/SHELXT (via X-ray diffraction) provides unambiguous structural confirmation, resolving ambiguities from spectroscopic data .

Q. What synthetic routes are effective for introducing the nitro and cyano groups in this compound?

- Answer : The nitro group is typically introduced via electrophilic aromatic nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C), while the cyano group can be added via nucleophilic substitution (e.g., KCN/CuCN in DMF) or Pd-catalyzed cyanation (e.g., Zn(CN)₂ with a Pd catalyst). Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from regioisomers .

Q. How should researchers handle safety concerns related to nitro-containing intermediates during synthesis?

- Answer : Nitro groups pose explosion risks under thermal or mechanical stress. Use spark-free equipment , avoid dry grinding, and store intermediates in inert atmospheres. Refer to GHS classifications (e.g., Acute Tox. 4; H302) for handling guidelines. Emergency protocols include immediate neutralization of spills with sand and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

- Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group’s electron-withdrawing effect directs substitutions to the indazole ring’s 4-position. Compare computed IR/NMR spectra with experimental data using software like Gaussian or ORCA to validate models .

Q. What strategies resolve contradictions in crystallographic refinement for nitro-indazole derivatives?

- Answer : Use SHELXL’s restraints (e.g., DFIX, FLAT) to manage disordered nitro or cyano groups. For twinned crystals, apply HKLF 5 in SHELXL to refine against merged data. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯N hydrogen bonds) that stabilize the lattice .

Q. How does the electronic nature of the nitro and cyano groups influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- Answer : The nitro group enhances electron-deficient character , increasing binding affinity to enzymes like nitroreductases. The cyano group acts as a hydrogen-bond acceptor, improving solubility and target selectivity. Test analogs with substituents at the 1H-position (e.g., methyl, phenyl) to evaluate steric effects on activity .

Q. What methodologies are used to analyze environmental stability and degradation pathways of nitro-indazole derivatives?

- Answer : Conduct accelerated stability studies under varying pH, UV light, and humidity. Use LC-MS/MS to identify degradation products (e.g., nitro reduction to amines or cyano hydrolysis to carboxylic acids). Computational toxicity prediction tools (e.g., TEST, ECOSAR) assess ecological risks of byproducts .

Methodological Notes

- Data Contradiction Management : Cross-validate spectroscopic and crystallographic data using multi-technique approaches. For example, conflicting NMR signals can be resolved via X-ray refinement in SHELXL .

- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, ensuring anonymization of proprietary synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.